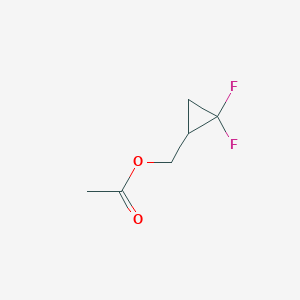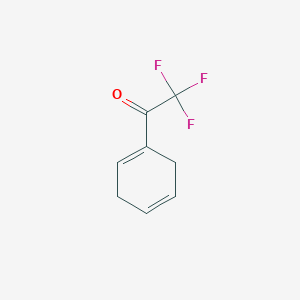
3,6-Difluoro-2-(trifluoromethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Difluoro-2-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound with the molecular formula C8H2F5N. This compound is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a benzonitrile core. Fluorinated compounds like this one are of significant interest in various fields due to their unique chemical properties, including high thermal stability and resistance to metabolic degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Difluoro-2-(trifluoromethyl)benzonitrile typically involves the introduction of fluorine atoms and a trifluoromethyl group into a benzonitrile structure. One common method involves the use of 1,2,3-trifluoro-6-nitrobenzene as a starting material. This compound undergoes a series of reactions, including nitration, reduction, and substitution, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Difluoro-2-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and the trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include n-butyllithium, triphenylphosphine, and N-bromosuccinimide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated aromatic compounds with different functional groups.
Applications De Recherche Scientifique
3,6-Difluoro-2-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and resistance to metabolic degradation make it useful in the development of pharmaceuticals.
Medicine: Fluorinated compounds are often used in drug design due to their ability to enhance the bioavailability and efficacy of drugs.
Industry: The compound is used in the production of agrochemicals, polymers, and other materials that benefit from its unique properties
Mécanisme D'action
The mechanism by which 3,6-Difluoro-2-(trifluoromethyl)benzonitrile exerts its effects is primarily related to its chemical structure. The presence of fluorine atoms and a trifluoromethyl group influences the compound’s reactivity and interaction with other molecules. These groups can enhance the compound’s ability to form stable complexes with molecular targets, thereby affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzonitrile: Similar in structure but with a different fluorine atom arrangement.
3,5-Bis(trifluoromethyl)benzonitrile: Contains two trifluoromethyl groups instead of one.
3-(Trifluoromethyl)benzonitrile: Lacks the additional fluorine atoms present in 3,6-Difluoro-2-(trifluoromethyl)benzonitrile.
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C8H2F5N |
|---|---|
Poids moléculaire |
207.10 g/mol |
Nom IUPAC |
3,6-difluoro-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H2F5N/c9-5-1-2-6(10)7(4(5)3-14)8(11,12)13/h1-2H |
Clé InChI |
ZEDTVPMHGQUTRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)C#N)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine](/img/structure/B12837966.png)
![4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid](/img/structure/B12837974.png)





![[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12838004.png)
![6-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12838007.png)



